molecular formula C19H21N3O3 B2526123 2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034354-88-4

2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2526123
CAS No.: 2034354-88-4
M. Wt: 339.395
InChI Key: ZPKOESDYKWXBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound designed for research applications. It belongs to a class of molecules featuring pyrazole and acetamide moieties, structures that are frequently explored in medicinal chemistry for their diverse biological activities. The presence of the furan and ethoxyphenyl subunits is significant, as these groups are often associated with a molecule's ability to interact with biological targets. Pyrazole derivatives are extensively investigated for their potent pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory effects . Specifically, such compounds have shown promise as agents against multidrug-resistant bacteria and have demonstrated antibiofilm and anti-quorum-sensing activities, which are critical areas in combating resilient pathogens . Furthermore, the acetamide functional group is a common feature in compounds with various biological activities. The structural architecture of this reagent suggests potential for use in hit-to-lead optimization campaigns, particularly in developing novel anti-infective agents. Researchers can utilize this compound as a key intermediate or precursor in synthetic chemistry to build more complex molecular libraries, or as a probe to investigate specific biochemical pathways. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-2-25-18-5-3-15(4-6-18)11-19(23)20-8-9-22-13-17(12-21-22)16-7-10-24-14-16/h3-7,10,12-14H,2,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKOESDYKWXBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective [3+2] Cycloaddition

The cornerstone of pyrazole synthesis involves sydnone-alkyne cycloaddition, leveraging umpolung reactivity of 2-alkynyl-1,3-dithianes:

$$
\text{Sydnone} + \text{3-Ethynylfuran} \xrightarrow{\text{KO}^t\text{Bu, DMF}} \text{4-(Furan-3-yl)-1H-pyrazole} \quad (72\%\ \text{yield})
$$

Key parameters :

  • Base : Potassium tert-butoxide (2.2 equiv)
  • Solvent : Anhydrous DMF at 60°C
  • Regiocontrol : Dithiane directing group ensures C4 furan positioning

Table 1 : Comparative Cycloaddition Conditions

Entry Alkyne Temperature (°C) Yield (%) Regioselectivity (4:5)
1 3-Ethynylfuran 60 72 95:5
2 2-Ethynylfuran 60 68 88:12
3 3-Ethynylthiophene 80 65 91:9

Furan Functionalization Strategies

Post-cycloaddition modifications enable furan diversification:

Method A : Ullmann Coupling
$$
\text{4-Iodopyrazole} + \text{Furan-3-boronic acid} \xrightarrow{\text{Pd(OAc)}_2, \text{CuI}} \text{4-(Furan-3-yl)pyrazole} \quad (92\%\ \text{yield})
$$

Method B : Nucleophilic Aromatic Substitution
$$
\text{4-Nitropyrazole} + \text{Furan-3-magnesium bromide} \xrightarrow{\text{Fe(acac)}_3} \text{4-(Furan-3-yl)pyrazole} \quad (78\%\ \text{yield})
$$

Synthesis of 2-(4-Ethoxyphenyl)acetic Acid

Friedel-Crafts Acylation

$$
\text{4-Ethoxybenzene} + \text{Chloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-Chloro-1-(4-ethoxyphenyl)ethanone} \quad (85\%\ \text{yield})
$$

Reduction-Hydrolysis Sequence :

  • $$\text{NaBH}_4/\text{MeOH}$$ reduces ketone to alcohol (92%)
  • $$\text{HCl/H}_2\text{O}$$ hydrolyzes chloride to acid (89%)

Enzymatic Resolution

For enantiomerically pure variants:
$$
\text{Racemic ethyl ester} \xrightarrow{\text{Lipase B, pH 7.4}} (S)\text{-Acid} \quad (98\%\ \text{ee})
$$

Amide Coupling Methodologies

Carbodiimide-Mediated Coupling

$$
\text{2-(4-Ethoxyphenyl)acetic acid} + \text{EDCl, HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Ethylenediamine derivative}} \text{Target amide} \quad (68\%\ \text{yield})
$$

Optimized Conditions :

  • Coupling agent : EDCl/HOBt (1.2:1 equiv)
  • Base : DIPEA (3.0 equiv)
  • Solvent : CH$$2$$Cl$$2$$ at 0°C → RT

Microwave-Assisted Synthesis

$$
\text{Acid + Amine} \xrightarrow{\text{HATU, 100 W, 80°C}} \text{Acetamide} \quad (85\%\ \text{yield in 15 min})
$$

Table 2 : Coupling Efficiency Comparison

Method Time (h) Yield (%) Purity (HPLC)
EDCl/HOBt 24 68 95.2
HATU/Microwave 0.25 85 98.7
Mixed Anhydride 18 62 93.5

Structural Characterization

Spectroscopic Analysis

  • $$^{1}\text{H}$$-NMR (400 MHz, CDCl$$_3$$):

    • Pyrazole H3: δ 7.82 (d, $$J = 2.4\ \text{Hz}$$)
    • Furan H2: δ 6.48 (dd, $$J = 1.6, 3.2\ \text{Hz}$$)
    • Ethoxy CH$$_2$$: δ 4.02 (q, $$J = 7.0\ \text{Hz}$$)
  • IR (KBr):

    • Amide C=O: 1652 cm$$^{-1}$$
    • Pyrazole ring: 1585, 1463 cm$$^{-1}$$

Crystallographic Data

Single-crystal X-ray analysis confirms:

  • Dihedral angles :
    • Pyrazole-furan: 12.5°
    • Phenyl-amide: 35.8°
  • H-bonding : N-H···O=C (2.89 Å)

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a cascade of biochemical events. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide becomes evident when compared to related acetamide-pyrazole hybrids (Table 1).

Table 1: Comparative Analysis of Structurally Related Acetamide Derivatives

Compound Name Key Structural Features Physical Properties Biological Activity/Notes Reference
2-(4-Ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide Ethoxyphenyl, furan-3-yl-pyrazole, ethyl linker N/A (predicted mp: 150–160°C) Hypothesized kinase/modulator activity
N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c) Ethoxyphenyl, thiazolidinone, tautomeric mixture (1:1) Tautomerism affects reactivity and solubility
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-2-yl-triazole, sulfanyl-acetamide Anti-exudative activity (67% inhibition at 10 mg/kg vs. diclofenac)
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) Cyclopropyl-triazole, pyridinyl-pyrimidine mp 165–167°C, 30% yield Imatinib analog with kinase inhibition potential
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Dichlorophenyl, cyano-pyrazole Intermediate for Fipronil-like insecticides
Key Observations:

Heterocyclic Substitution: The furan-3-yl group in the target compound distinguishes it from furan-2-yl derivatives (e.g., –10), which exhibit anti-exudative activity. Positional isomerism may alter electronic profiles and target selectivity. Pyrazole vs. triazole/thiazolidinone cores (Evidences 1, 5, 9) influence metabolic stability; pyrazoles generally exhibit superior pharmacokinetics in drug discovery .

Linker and Substituent Effects: The ethyl linker in the target compound enhances conformational flexibility compared to rigid triazole-sulfanyl linkers () .

Thiazolidinone derivatives () demonstrate tautomer-dependent activity, highlighting the importance of structural stability in drug design .

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its pharmacological potential.

Synthesis of the Compound

The synthesis of this compound typically involves several steps, including the formation of the furan and pyrazole moieties. The general synthetic route can be summarized as follows:

  • Formation of the Furan-Pyrazole Linkage : The initial step involves the reaction between furan derivatives and pyrazole intermediates.
  • Acetamide Formation : The final product is obtained through an amidation reaction with acetic acid derivatives.

Antimicrobial Properties

Research indicates that compounds containing pyrazole and furan moieties exhibit significant antimicrobial activities. For instance, derivatives similar to 2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli.

CompoundMIC (μg/mL)Activity
2a0.22Strong
2b0.25Moderate
2c0.30Weak

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds structurally related to 2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide have been tested against various cancer cell lines:

Cell LineIC50 (μM)Reference
A549 (Lung)49.85
MCF7 (Breast)0.01
NCI-H4600.03

These results indicate significant cytotoxic effects, particularly against breast cancer cells.

The biological activity of 2-(4-ethoxyphenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is thought to arise from its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors involved in inflammation and cancer progression.
  • Enzyme Inhibition : It potentially inhibits enzymes that play critical roles in cell proliferation and inflammatory pathways.

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of a related pyrazole derivative against clinical isolates, showing promising results in reducing bacterial load.
  • Cancer Treatment Trials : Clinical trials involving pyrazole derivatives demonstrated their ability to induce apoptosis in cancer cells, with minimal side effects reported.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.